3,4-Dimethyl-5-nitropyridine
Overview
Description
3,4-Dimethyl-5-nitropyridine (3,4-DMNP) is a heterocyclic aromatic compound with a five-membered ring structure containing one nitrogen atom and two methyl groups. It is an important intermediate in the synthesis of a variety of organic compounds, and has a wide range of applications in the pharmaceutical, agrochemical and fine chemical industries. 3,4-DMNP is also a useful building block for the synthesis of other heterocyclic compounds.
Scientific Research Applications
- Field : Organic Chemistry
- Application : 3,4-Dimethyl-5-nitropyridine is used in the synthesis of nitropyridines . Nitropyridines are important intermediates in the synthesis of various organic compounds .
- Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
- Results : With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
- Field : Medicinal Chemistry
- Application : 4-Nitropyridine, which can be synthesized from 3,4-Dimethyl-5-nitropyridine, is an excellent starting material for the preparation of pyridine derivatives . These derivatives are important synthetic intermediates for new pesticides and medicines .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these preparations were not specified in the source .
Synthesis of Nitropyridines
Preparation of Pyridine Derivatives
- Field : Organic Chemistry
- Application : 3,4-Dimethyl-5-nitropyridine can be used to synthesize 4-aminopyridine, which can then be used to synthesize imidazopyridines . Imidazopyridines are a class of compounds that have been studied for their potential therapeutic properties .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these preparations were not specified in the source .
- Field : Organic Chemistry
- Application : 3,4-Dimethyl-5-nitropyridine can be used to synthesize 3-nitropyridine, which can then be used to synthesize 5-nitropyridine-2-sulfonic acid. From this, a series of 2-substituted-5-nitropyridines can be synthesized . These compounds are important synthetic intermediates in organic chemistry .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these preparations were not specified in the source .
Synthesis of Imidazopyridines
Synthesis of 2-Substituted-5-Nitropyridines
- Field : Organic Chemistry
- Application : 3,4-Dimethyl-5-nitropyridine can be used to synthesize 3-nitropyridine and 4-substituted-3-nitropyridines, which can then be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . This results in a series of 4-substituted-2-alkylamino-5-nitropyridines .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : High regioselectivities and yields have been obtained in both cases .
- Field : Organic Chemistry
- Application : 3,4-Dimethyl-5-nitropyridine can be used to synthesize 4-aminopyridine, which can then be used to synthesize imidazo[4,5-c]pyridines . These compounds have been studied for their potential therapeutic properties .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these preparations were not specified in the source .
Synthesis of 2-Alkylamino-5-Nitropyridines
Synthesis of Imidazo[4,5-c]pyridines
properties
IUPAC Name |
3,4-dimethyl-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-8-4-7(6(5)2)9(10)11/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGDWMNIMXOAHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496633 | |
Record name | 3,4-Dimethyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-5-nitropyridine | |
CAS RN |
65169-36-0 | |
Record name | 3,4-Dimethyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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